![molecular formula C14H14BrNO B5675453 2-[(5-bromo-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5675453.png)
2-[(5-bromo-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(5-bromo-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline involves complex organic reactions that aim to construct the tetrahydroisoquinoline core with specific substituents. For example, synthesis approaches can include the reaction of racemic trans-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with other reagents to introduce additional functional groups (Baktır et al., 2009). Reductive amination of Schiff's bases has also been utilized to construct similar tetrahydroisoquinoline derivatives (Zlatoidský & Gabos, 2009).
Molecular Structure Analysis
The molecular structure of related tetrahydroisoquinoline derivatives shows notable features, such as a disordered furan ring and a non-planar tetrahydroisoquinoline ring system. Crystallography studies reveal a three-dimensional supramolecular architecture, facilitated by intermolecular hydrogen bonds and C—H⋯π interactions (Baktır et al., 2009).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including cyclocondensation and Diels–Alder reactions, to introduce or modify substituents on the tetrahydroisoquinoline core (Mikhailovskii et al., 2013). The reactivity of these compounds is significantly influenced by the presence of substituents on the tetrahydroisoquinoline and furan rings.
properties
IUPAC Name |
2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-14-6-5-13(17-14)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEBBNFSBVQQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5270554 |
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